(5-(1H-pyrrol-1-yl)-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone
Description
The compound (5-(1H-pyrrol-1-yl)-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone is a hybrid molecule featuring a 1,2,3-triazole core substituted with a pyrrole group and a p-tolyl moiety, linked to a 4-phenylpiperazine methanone scaffold. This structure combines pharmacologically relevant motifs: the 1,2,3-triazole ring (known for metabolic stability and hydrogen-bonding capacity) , the 4-phenylpiperazine group (common in CNS-targeting drugs due to its affinity for neurotransmitter receptors) , and the p-tolyl substituent (which enhances lipophilicity and bioavailability) .
Properties
IUPAC Name |
[1-(4-methylphenyl)-5-pyrrol-1-yltriazol-4-yl]-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O/c1-19-9-11-21(12-10-19)30-23(28-13-5-6-14-28)22(25-26-30)24(31)29-17-15-27(16-18-29)20-7-3-2-4-8-20/h2-14H,15-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVDBSUYFBGPHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4)N5C=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Heterocyclic Core Modifications
The 1,2,3-triazole ring in the target compound is a critical feature. Replacing this with other heterocycles alters bioactivity and physicochemical properties:
Key Observations :
- Triazole vs. Tetrazole : The 1,2,3-triazole in the target compound may offer superior metabolic stability compared to tetrazoles, which are prone to enzymatic reduction .
Piperazine/Piperidine Substituents
The 4-phenylpiperazine group in the target compound distinguishes it from piperidine-containing analogs:
Key Observations :
- 4-Phenylpiperazine : Enhances CNS penetration compared to 4-methylpiperazine (e.g., anti-HIV compounds in ), but may increase off-target receptor binding.
- Piperidine vs. Piperazine : Piperidine analogs (e.g., ) lack the piperazine’s basic nitrogen, reducing solubility in physiological conditions.
Key Observations :
- CuAAC Advantage : Enables regioselective triazole formation, whereas tetrazole/pyrazole syntheses (e.g., ) require harsher conditions (e.g., sodium azide, acetic acid) .
- Scalability : Piperazine coupling (as in ) is well-established, suggesting the target compound can be synthesized at scale.
Physicochemical Properties
Substituents critically influence solubility and bioavailability:
Key Observations :
- 4-Phenylpiperazine’s basic nitrogen may improve salt formation, counteracting low solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
